

An In-depth Technical Guide to 2,4,4-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,4-Trimethyl-2-pentanol**

Cat. No.: **B108734**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,4-Trimethyl-2-pentanol**, including its chemical identity, physicochemical properties, metabolic significance, and detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.

Chemical Identity and Synonyms

The tertiary alcohol with the chemical structure featuring a pentane backbone substituted with three methyl groups at positions 2, 4, and 4, and a hydroxyl group at position 2, is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4,4-trimethylpentan-2-ol.^{[1][2]} This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings.

Table 1: IUPAC Name and Synonyms

Type	Name
IUPAC Name	2,4,4-trimethylpentan-2-ol
Synonym	2-Hydroxy-2,4,4-trimethylpentane ^{[3][4]}
Synonym	2-Pentanol, 2,4,4-trimethyl- ^[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2,4,4-Trimethyl-2-pentanol** is essential for its handling, application in synthesis, and analytical characterization. The key properties are summarized in the table below.

Table 2: Physicochemical Data for **2,4,4-Trimethyl-2-pentanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O	[1]
Molecular Weight	130.23 g/mol	[1]
CAS Number	690-37-9	[1]
Appearance	Colorless to almost colorless clear liquid	[3]
Boiling Point	144 °C	
Melting Point	-20 °C	
Density	0.82 g/mL	
Refractive Index	1.4260 to 1.4300	
pKa	15.31 ± 0.29 (Predicted)	
Flash Point	46 °C	[3]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,4,4-Trimethyl-2-pentanol** provides distinct signals corresponding to the different proton environments in the molecule. A representative spectrum can be found in various chemical databases.[1][5]

¹H NMR Peak Assignments (Predicted):

- ~0.9 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups on the quaternary carbon at position 4 ($\text{C}(\text{CH}_3)_3$). The singlet multiplicity is due to the absence of adjacent protons.
- ~1.2 ppm (singlet, 6H): This signal is attributed to the six equivalent protons of the two methyl groups attached to the carbon bearing the hydroxyl group ($\text{C}(\text{CH}_3)_2\text{OH}$). The singlet nature arises from the lack of adjacent protons.
- ~1.5 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (- CH_2-) at position 3. The singlet multiplicity is a result of being flanked by two quaternary carbons.
- Variable (singlet, 1H): The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as concentration and solvent. It typically appears as a broad singlet.

Experimental Protocols

Synthesis of 2,4,4-Trimethyl-2-pentanol via Grignard Reaction

This protocol outlines the synthesis of **2,4,4-Trimethyl-2-pentanol** through the reaction of a Grignard reagent, tert-butylmagnesium chloride, with acetone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- tert-Butyl chloride
- Acetone (anhydrous)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser with drying tube)

Procedure:

- Preparation of Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Prepare a solution of tert-butyl chloride in anhydrous diethyl ether in a dropping funnel. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of anhydrous acetone in anhydrous diethyl ether in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. A white precipitate of the magnesium alkoxide will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.
- Isolation: Combine the ether extracts and wash with brine. Dry the ether solution over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the crude **2,4,4-Trimethyl-2-pentanol**.

Purification by Fractional Distillation

The crude **2,4,4-Trimethyl-2-pentanol** can be purified by fractional distillation at atmospheric pressure.

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle

Procedure:

- Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude **2,4,4-Trimethyl-2-pentanol** and a few boiling chips in the distillation flask.
- Distillation: Gently heat the distillation flask. The temperature will rise, and the vapor will begin to ascend the fractionating column.
- Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of **2,4,4-Trimethyl-2-pentanol** (approximately 144 °C). Discard any initial lower-boiling fractions.
- Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **2,4,4-Trimethyl-2-pentanol**.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is suitable.[3]
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.[3]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
- MS Conditions (if applicable):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Ion Source Temperature: 230 °C.

Procedure:

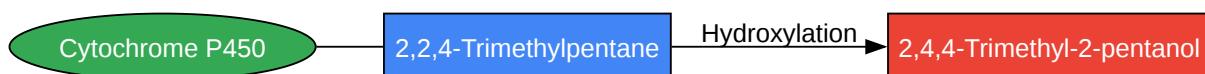
- Sample Preparation: Prepare a dilute solution of the purified **2,4,4-Trimethyl-2-pentanol** in a suitable solvent (e.g., dichloromethane or methanol).
- Injection: Inject 1 μ L of the sample into the GC-MS system.
- Data Analysis: Identify the peak corresponding to **2,4,4-Trimethyl-2-pentanol** in the total ion chromatogram and analyze its mass spectrum for characteristic fragment ions.

Biological Significance and Metabolic Pathways

2,4,4-Trimethyl-2-pentanol is not only a synthetic compound but also a significant metabolite in biological systems, particularly in the context of xenobiotic metabolism.

Metabolism of 2,2,4-Trimethylpentane

2,4,4-Trimethyl-2-pentanol is a major metabolite of 2,2,4-trimethylpentane (isooctane), a component of gasoline.^[6] The metabolism of 2,2,4-trimethylpentane is primarily carried out by cytochrome P450 enzymes in the liver.^{[7][8][9][10][11]} The hydroxylation of the tertiary carbon atom leads to the formation of **2,4,4-Trimethyl-2-pentanol**.

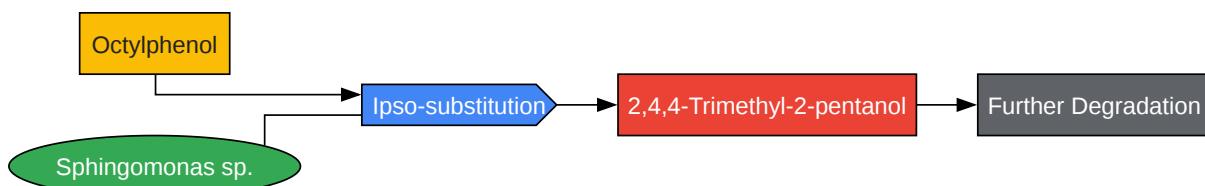


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Caption: Metabolic conversion of 2,2,4-trimethylpentane.

Bacterial Degradation of Octylphenol

Certain bacteria, such as those from the *Sphingomonas* genus, are capable of degrading branched octylphenol, a known endocrine disruptor. In this biodegradation pathway, **2,4,4-Trimethyl-2-pentanol** is formed as a key metabolic intermediate through a type II ipso-substitution mechanism.^{[12][13][14][15]} This process involves the enzymatic cleavage of the alkyl chain from the phenol ring.



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Caption: Biodegradation pathway of octylphenol by *Sphingomonas* sp.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,4-Trimethyl-2-pentanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108734#iupac-name-and-synonyms-for-2-4-4-trimethyl-2-pentanol>]

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